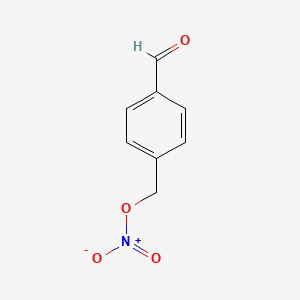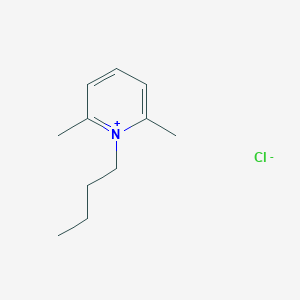
1-Butyl-2,6-dimethylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,6-dimethylpyridin-1-ium chloride is an organic compound with the chemical formula C11H18ClN. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and various organic solvents .
Vorbereitungsmethoden
1-Butyl-2,6-dimethylpyridin-1-ium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2,6-dimethylpyridine with butyl chloride in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Butyl-2,6-dimethylpyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,6-dimethylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization, alkylation, and condensation reactions.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 1-Butyl-2,6-dimethylpyridin-1-ium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biomolecules, such as proteins and nucleic acids, leading to changes in their function. It can also act as a catalyst by stabilizing transition states and intermediates in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2,6-dimethylpyridin-1-ium chloride can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a similar structure but contains an imidazolium ring instead of a pyridinium ring. It has different solubility and thermal stability properties.
1-Butyl-2,4-dimethylpyridin-1-ium chloride: This compound has a similar structure but with different methyl group positions. It has slightly different reactivity and solubility properties.
1-Butyl-2,6-diethylpyridin-1-ium chloride: This compound has ethyl groups instead of methyl groups, leading to different steric and electronic effects.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of ionic liquids in various fields.
Eigenschaften
CAS-Nummer |
469885-76-5 |
|---|---|
Molekularformel |
C11H18ClN |
Molekulargewicht |
199.72 g/mol |
IUPAC-Name |
1-butyl-2,6-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-4-5-9-12-10(2)7-6-8-11(12)3;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NKHYCSWSTRVGRS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1=C(C=CC=C1C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



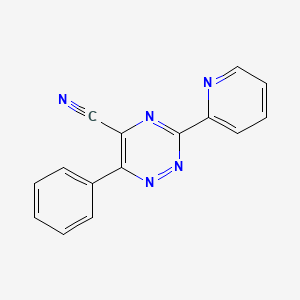
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
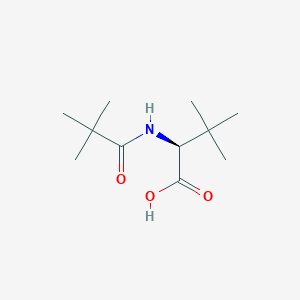


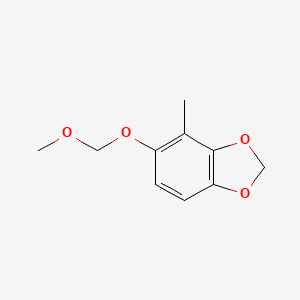
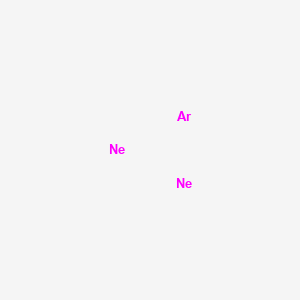

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)

